L-Noradrenaline bitartrate

Descripción general

Descripción

L-Noradrenaline bitartrate, also known as L-Norepinephrine bitartrate, is a catecholamine and a neurotransmitter that plays a crucial role in the body’s response to stress and emergencies. It is a naturally occurring chemical in the body that functions both as a hormone and a neurotransmitter. It is primarily involved in the fight-or-flight response, increasing heart rate, blood pressure, and blood glucose levels. It is also used pharmacologically as a sympathomimetic agent to treat conditions such as acute hypotension and cardiac arrest .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of L-Noradrenaline bitartrate typically involves the following steps:

Starting Material: The process begins with 3,4-dihydroxy-2’-chloroacetophenone or 3,4-dihydroxy-2’-bromoacetophenone as the raw material.

Reaction with Chiral Compound: The raw material reacts with a chiral compound in a polar aprotic solvent.

Reduction: The intermediate product is then reduced using a reducing agent.

Catalytic Hydrogenation: The reduced product undergoes catalytic hydrogenation.

Salification and Splitting: Finally, the noradrenaline is salified and split with L-tartaric acid to form this compound

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process ensures high optical purity and yield, making it suitable for pharmaceutical applications. The use of chiral reagents and specific reaction conditions helps in achieving the desired enantiomeric purity .

Análisis De Reacciones Químicas

Types of Reactions: L-Noradrenaline bitartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can undergo substitution reactions at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

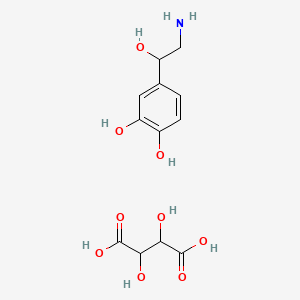

L-Noradrenaline bitartrate is a salt form of norepinephrine, which is synthesized in the adrenal medulla and acts as a neurotransmitter in the sympathetic nervous system. It differs from epinephrine by the absence of a methyl group on the nitrogen atom. Its chemical structure is represented as:

The compound functions primarily as a vasoconstrictor, increasing peripheral vascular resistance and consequently raising blood pressure. It achieves this by stimulating alpha-adrenergic receptors, which leads to vasoconstriction and increased cardiac output .

Treatment of Hypotension

This compound is predominantly used for managing severe hypotension, particularly in critical care settings. It is administered intravenously to patients experiencing life-threatening low blood pressure due to conditions such as:

- Acute myocardial infarction

- Sepsis

- Cardiac arrest

- Anaphylaxis

In these scenarios, norepinephrine acts quickly to stabilize blood pressure and improve perfusion to vital organs .

Adjunctive Therapy in Resuscitation

During resuscitation efforts, particularly after cardiac arrest, norepinephrine is utilized to maintain blood pressure when fluid resuscitation alone is insufficient. Its role is crucial in ensuring adequate blood flow to critical organs during emergencies .

Management of Hepatorenal Syndrome

Recent studies indicate that norepinephrine may be effective in treating hepatorenal syndrome, a condition characterized by renal failure due to severe liver disease. A meta-analysis suggested that norepinephrine improves short-term survival rates in patients with this syndrome when combined with other therapeutic agents .

Safety and Adverse Effects

While this compound is effective, it carries potential risks and side effects:

- Tissue Ischemia : Prolonged use can lead to reduced blood flow to extremities, resulting in ischemia or necrosis.

- Cardiac Arrhythmias : Increased intracellular calcium levels may provoke arrhythmias, necessitating continuous cardiac monitoring during administration .

- Hypertension : Overdosage can lead to severe hypertension and reflex bradycardia .

Case Study 1: Use in Sepsis Management

A study examined the efficacy of norepinephrine in septic shock patients. Results indicated that early administration significantly improved hemodynamic stability compared to delayed treatment. The study emphasized the importance of prompt intervention with norepinephrine for better patient outcomes .

Case Study 2: Norepinephrine and Antibiotic Therapy

Research has shown that combining norepinephrine with antibiotic therapy enhances both bacterial replication rates and bactericidal activity. This combination could be beneficial in treating infections associated with sepsis, where both hemodynamic support and effective antimicrobial action are required .

Mecanismo De Acción

L-Noradrenaline bitartrate exerts its effects by stimulating alpha-1 and alpha-2 adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also stimulates beta-1 adrenergic receptors, increasing heart rate and contractility. The primary molecular targets are the adrenergic receptors, and the pathways involved include the activation of the sympathetic nervous system .

Comparación Con Compuestos Similares

Epinephrine (Adrenaline): Similar in structure and function but has a more pronounced effect on beta-adrenergic receptors.

Dopamine: Precursor to noradrenaline and epinephrine, with distinct effects on dopaminergic receptors.

Isoprenaline: Synthetic catecholamine with a stronger effect on beta-adrenergic receptors.

Uniqueness: L-Noradrenaline bitartrate is unique in its balanced action on both alpha and beta adrenergic receptors, making it particularly effective in treating conditions like acute hypotension and cardiac arrest. Its specific interaction with adrenergic receptors distinguishes it from other catecholamines .

Actividad Biológica

L-Noradrenaline bitartrate, also known as norepinephrine bitartrate, is a crucial endogenous adrenergic hormone and neurotransmitter involved in various physiological processes. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Profile

- Chemical Name: 4-[(1 R)-2-Amino-1-hydroxyethyl]-1,2-benzenediol (L-(+))-bitartrate salt

- Molecular Weight: 319.26 g/mol

- Purity: ≥99% (HPLC)

- Alternative Names: Norepinephrine, Levophed

This compound primarily functions through its action on adrenergic receptors, categorized into alpha (α) and beta (β) receptors:

- Alpha-adrenergic Receptors: These receptors mediate vasoconstriction and increase systemic vascular resistance, leading to elevated blood pressure.

- Beta-adrenergic Receptors: These receptors enhance cardiac output through increased heart rate and myocardial contractility.

Biological Effects

-

Cardiovascular Effects:

- Increases heart rate and myocardial contractility.

- Acts as a potent vasoconstrictor, elevating systemic blood pressure.

- Enhances coronary artery blood flow, particularly beneficial during myocardial infarction.

-

Neurotransmission:

- Functions as a neurotransmitter in the central nervous system, influencing mood, attention, and stress responses.

-

Metabolic Effects:

- Exhibits minimal hyperglycemic action compared to epinephrine, making it suitable for use in diabetic patients.

Case Studies and Experimental Data

Study on Toxicity and Safety:

A non-clinical review assessed the safety of norepinephrine bitartrate administered intravenously in Sprague Dawley rats over 14 days at a dosage of 74 µg/kg/hr. Key findings included:

- No mortality was observed during the study.

- Minor decreases in body weight and food consumption were noted.

- Microscopic examination revealed changes in heart tissue but were comparable to those seen with the reference drug Levophed .

Table 1: Summary of Key Findings from Toxicity Study

| Parameter | Observation |

|---|---|

| Mortality | None |

| Body Weight Change | Decrease observed |

| Food Consumption | Decreased |

| Heart Tissue Changes | Arterial medial hypertrophy |

| Micronucleus Induction | None observed |

Effects on Blood Pressure Variability

A study investigated the impact of continuous norepinephrine infusion on blood pressure variability (BPV) in hypertensive rat models. Results indicated that norepinephrine significantly increased BPV compared to control groups, suggesting its role in modulating cardiovascular responses under stress conditions .

Table 2: Blood Pressure Variability Results

| Group | BPV (mmHg) | Significance (p-value) |

|---|---|---|

| Control | X | - |

| Norepinephrine Infusion | Y | <0.05 |

Clinical Applications

This compound is primarily used in clinical settings for:

- Management of Acute Hypotension: It is effective in restoring blood pressure during shock states due to various causes such as trauma or myocardial infarction.

- Supportive Treatment in Cardiac Arrest: It aids in maintaining perfusion to vital organs during resuscitation efforts.

Propiedades

Número CAS |

51-40-1 |

|---|---|

Fórmula molecular |

C12H17NO9 |

Peso molecular |

319.26 g/mol |

Nombre IUPAC |

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 |

Clave InChI |

WNPNNLQNNJQYFA-YIDNRZKSSA-N |

SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

71827-07-1 51-40-1 |

Pictogramas |

Acute Toxic; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

51-41-2 (Parent) 87-69-4 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Arterenol Levarterenol Levonor Levonorepinephrine Levophed Levophed Bitartrate Noradrénaline tartrate renaudin Noradrenaline Noradrenaline Bitartrate Norepinephrin d-Tartrate (1:1) Norepinephrine Norepinephrine Bitartrate Norepinephrine d-Tartrate (1:1) Norepinephrine Hydrochloride Norepinephrine Hydrochloride, (+)-Isomer Norepinephrine Hydrochloride, (+,-)-Isomer Norepinephrine l-Tartrate (1:1) Norepinephrine l-Tartrate (1:1), (+,-)-Isomer Norepinephrine l-Tartrate (1:1), Monohydrate Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer Norepinephrine l-Tartrate (1:2) Norepinephrine l-Tartrate, (+)-Isomer Norepinephrine, (+)-Isomer Norepinephrine, (+,-)-Isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.